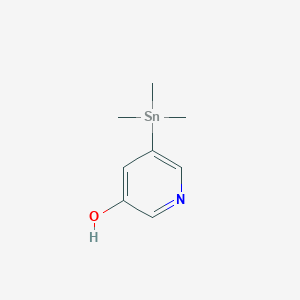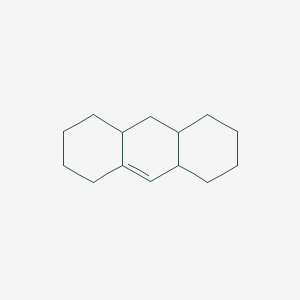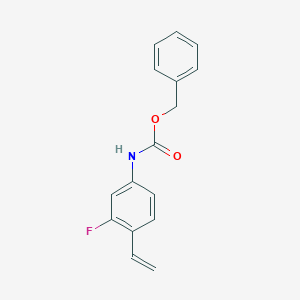
5-(Trimethylstannyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethylstannyl)pyridin-3-ol is a chemical compound that belongs to the class of organotin compounds. It features a pyridine ring substituted with a hydroxyl group at the 3-position and a trimethylstannyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylstannyl)pyridin-3-ol typically involves the stannylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trimethylstannyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the stannyl group or to modify the pyridine ring.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used to replace the trimethylstannyl group
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-3-one derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Applications De Recherche Scientifique
5-(Trimethylstannyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 5-(Trimethylstannyl)pyridin-3-ol involves its interaction with various molecular targets. The trimethylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in catalytic cycles or react with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ol: Similar in structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar in structure but with the hydroxyl group at the 4-position.
Trimethylstannylbenzene: Contains a trimethylstannyl group attached to a benzene ring instead of a pyridine ring
Uniqueness
5-(Trimethylstannyl)pyridin-3-ol is unique due to the specific positioning of the trimethylstannyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Propriétés
IUPAC Name |
5-trimethylstannylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NO.3CH3.Sn/c7-5-2-1-3-6-4-5;;;;/h2-4,7H;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPBDBHFJHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CN=CC(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10845444 |
Source


|
| Record name | 5-(Trimethylstannyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10845444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918631-14-8 |
Source


|
| Record name | 5-(Trimethylstannyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10845444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)



![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)




![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
